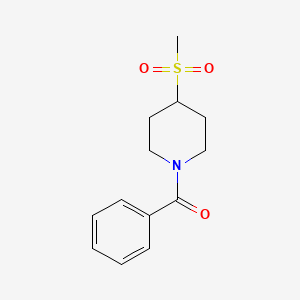

(4-(Methylsulfonyl)piperidin-1-yl)(phenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(4-(Methylsulfonyl)piperidin-1-yl)(phenyl)methanone” is a chemical compound. It has been mentioned in the context of the crystal structure of BTK kinase domain .

Synthesis Analysis

The synthesis of similar compounds has been described in various studies. For instance, a series of novel sEH inhibitors containing a N-substituted piperidine ring with pyrazole as a pharmacophore lead for sEH inhibition have been designed, synthesized, and evaluated . Another study mentioned the preparation of a compound by treating compound 4b with 4-methoxy phenyl isocyanate .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

A study by Mallesha and Mohana (2014) detailed the synthesis of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, which showed good antimicrobial activity against bacterial and fungal strains. This research suggests the compound's potential in developing new antimicrobial agents (Mallesha & Mohana, 2014).

Thermal and Structural Studies

Karthik et al. (2021) conducted thermal, optical, etching, and structural studies along with theoretical calculations on a related compound. Their findings provide insight into the compound's stability and potential for further applications in material science (Karthik et al., 2021).

Biological Activities

Wang et al. (2015) synthesized N-phenylpyrazolyl aryl methanones derivatives containing the arylthio/sulfinyl/sulfonyl group, showing favorable herbicidal and insecticidal activities. This indicates the compound's utility in agricultural applications (Wang et al., 2015).

Antileukemic Activity

Vinaya et al. (2011) explored the anticancer effect of (substituted phenyl) {4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone derivatives, identifying compounds with significant antiproliferative activity against leukemia cells. This suggests the compound's potential in cancer therapy (Vinaya et al., 2011).

Antidepressant Properties

Colpaert et al. (2004) investigated a derivative, (3-chloro-4-fluoro-phenyl)-[4-fluoro-4-[[(5-methyl-pyridin-2-ylmethyl)-amino]-methyl]piperidin-1-yl]-methanone (F 13640), for its antidepressant and analgesic properties, offering a new approach to treating chronic pain and possibly depressive disorders (Colpaert et al., 2004).

Mecanismo De Acción

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

It is known that similar compounds interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that (4-(Methylsulfonyl)piperidin-1-yl)(phenyl)methanone may affect a variety of biochemical pathways.

Result of Action

Similar compounds have been found to have various biological activities, suggesting that this compound may have a range of effects at the molecular and cellular level .

Propiedades

IUPAC Name |

(4-methylsulfonylpiperidin-1-yl)-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3S/c1-18(16,17)12-7-9-14(10-8-12)13(15)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYTXIOWDJBZXHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B2978854.png)

![5-ethyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2978855.png)

![5-Fluoro-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2978859.png)

![1-methyl-1H-benzo[d]imidazol-5-yl 2,2-diphenylacetate](/img/structure/B2978865.png)

![4-butoxy-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2978867.png)

![4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B2978872.png)

![N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]butan-1-amine;hydrochloride](/img/structure/B2978874.png)